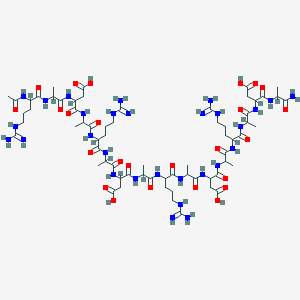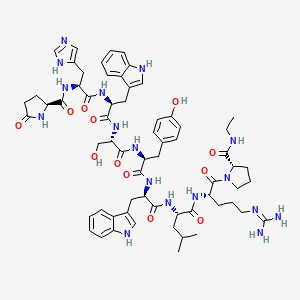
NH2-KLGADTDGEQDQHMTYGGQ-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NH2-QGGYTMHQDQEGDTDAGLK-COOH is a synthetic peptide chain with an amine group attached to lysine and an carboxyl group attached to glutamine.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Interactions and Toxicity Profiles
The interactions of nanoparticles with cellular membranes and their intracellular transport kinetics are critical in determining their functionality and biological consequences. This is particularly relevant for nanoparticles with different surface functionalities, such as NH2 or COOH moieties. Studies have shown that nanoparticles with NH2 surface groups can exhibit unique intracellular behavior and toxicity profiles compared to COOH-functionalized nanoparticles. This is crucial for applications in bioimaging and medical fields (Manshian et al., 2017).
Quantum Dot Formation in Interstellar Ice Analogues
Research into the chemistry of interstellar ice analogues, such as the formation of quantum dots (QDs) in CO-rich environments, has implications for understanding molecular evolution in space. Studies have revealed that with UV-processing, NH2 groups can be formed through photodissociation, playing a key role in the formation of species with N-C bonds. This research helps establish a chemical link between various interstellar species and is significant for the study of astrochemistry (Fedoseev et al., 2016).
Surface Functionalization and Biological Effects
The functionalization of surfaces with NH2 and COOH groups has significant implications in biotechnology and materials science. For instance, the modification of titanium surfaces with NH2 (amine) and COOH (carboxylic/esteric) functionalities affects biological responses such as protein adsorption and cell adhesion. This is particularly relevant in the development of biomaterials for medical implants and tissue engineering applications (Mussano et al., 2017).
Eigenschaften
Produktname |
NH2-KLGADTDGEQDQHMTYGGQ-COOH |
|---|---|
Molekularformel |
C₈₃H₁₂₇N₂₅O₃₄S |
Molekulargewicht |
2051.11 |
Sequenz |
One Letter Code: KLGADTDGEQDQHMTYGGQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




